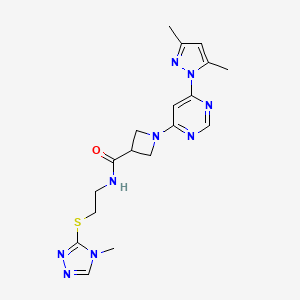

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide

Description

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at the 6-position. The azetidine-3-carboxamide moiety is linked to a thioethyl side chain bearing a 4-methyl-1,2,4-triazole ring.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9OS/c1-12-6-13(2)27(24-12)16-7-15(20-10-21-16)26-8-14(9-26)17(28)19-4-5-29-18-23-22-11-25(18)3/h6-7,10-11,14H,4-5,8-9H2,1-3H3,(H,19,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEOWHMWONQVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCCSC4=NN=CN4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N9OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide is a complex molecule that has garnered attention due to its diverse biological activities. This article explores its pharmacological potentials based on available literature and experimental data.

1. Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key kinases involved in cell proliferation and survival pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | MCF-7 | 0.3 | EGFR inhibition |

| Example B | A549 | 7.6 | VGFR2 inhibition |

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown affinity for the adenosine receptor A2a , with a binding affinity (Ki) of 2.10 nM , indicating strong potential for modulating neurotransmitter activity in neurological contexts .

3. Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of similar compounds. For example, triazole derivatives have demonstrated efficacy against various human pathogenic bacteria, suggesting that the compound may possess similar properties .

Case Study 1: Antiproliferative Effects

In a study focused on triazole derivatives, compounds were tested against breast cancer cell lines using the MTT assay. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

A series of experiments conducted to evaluate the inhibitory effects on tissue-nonspecific alkaline phosphatase revealed that related compounds exhibited greater inhibitory activity than conventional drugs. This suggests potential applications in treating conditions associated with abnormal alkaline phosphatase levels .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 4-methyltriazole-thioethyl group introduces a sulfur atom and a triazole ring, which may enhance hydrogen bonding or metal coordination capabilities compared to analogues. The 2-methylbenzo[d]thiazol substituent in CAS 2034582-64-2 adds aromatic bulk, likely improving membrane permeability but reducing solubility. The 4-methyl-1,2,5-oxadiazol in CAS 2034473-31-7 contributes electronegativity, possibly enhancing interactions with polar residues in target proteins.

Synthetic Considerations :

- Copper-catalyzed coupling reactions, as described in (e.g., using cesium carbonate and copper(I) bromide), are common in synthesizing pyrimidine and azetidine derivatives . However, the absence of specific synthetic data for the target compound limits direct procedural comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.